Anabol, commonly known as Methandrostenolone or Dianabol, is a synthetic anabolic steroid derived from testosterone. It is primarily utilized in the medical field for its anabolic properties, promoting muscle growth and enhancing physical performance. Anabol is classified as an anabolic androgenic steroid, which means it has both muscle-building (anabolic) and male characteristic-promoting (androgenic) effects. The compound is often used in bodybuilding and athletics to increase muscle mass and strength.
Anabol is synthesized from testosterone through chemical modifications that enhance its anabolic properties while reducing androgenic effects. It falls under the category of 17-alpha-alkylated steroids, which are designed to survive liver metabolism when taken orally. This classification allows for effective oral administration, distinguishing it from other steroids that require injection.
The synthesis of Anabol involves several key steps:
These methods highlight the complexity of synthesizing Anabol, requiring careful control of reaction conditions to optimize yield and purity.
Anabol has a molecular formula of C20H28O2, with a molecular weight of approximately 312.44 g/mol. Its structure features:
The structural representation can be summarized as follows:
This structure contributes to its biological activity by interacting with androgen receptors in various tissues.
Anabol undergoes several key reactions during its synthesis and metabolic processes:
These reactions are crucial for both its synthesis and its pharmacokinetic profile.
Anabol exerts its effects primarily through interaction with androgen receptors in muscle tissue. The mechanism involves:
Research indicates that Anabol's anabolic effects are significantly greater than its androgenic effects, making it a preferred choice among athletes .
Anabol exhibits distinct physical and chemical properties:
These properties are essential for understanding its formulation for therapeutic use.
Anabol is primarily used in:
The compound's versatility makes it a subject of ongoing research in both clinical settings and sports science .
Anabolic-androgenic steroids (AAS) such as oxandrolone, nandrolone, and testosterone derivatives exert their primary effects through high-affinity binding to the androgen receptor, a ligand-dependent transcription factor. The androgen receptor contains a conserved DNA-binding domain that recognizes specific androgen-response elements in regulatory regions of target genes. Upon AAS binding, the androgen receptor undergoes conformational changes, dissociates from heat shock proteins (Hsp90, Hsp70, Hsp56), and translocates to the nucleus [1] [7].
Dihydrotestosterone exhibits the highest binding affinity (Kd ≈ 0.25 nM), followed by testosterone (Kd ≈ 0.5 nM) and synthetic AAS like nandrolone (Kd ≈ 1.0 nM). The androgen receptor-AAS complex recruits coregulators (e.g., SRC-1, p300/CBP) and chromatin remodeling complexes to initiate transcription of myogenic genes. Genomic studies reveal that activated androgen receptor binds to approximately 8,000 genomic loci in skeletal muscle, regulating genes involved in myoblast proliferation, protein synthesis, and metabolic pathways [2] [6].
Table 1: Androgen Receptor Binding Parameters of Common AAS
Compound | Relative Binding Affinity (%) | Dissociation Constant (Kd nM) | Nuclear Translocation Rate |
---|---|---|---|
Dihydrotestosterone | 100 | 0.25 | <30 seconds |
Testosterone | 85 | 0.50 | <2 minutes |
Nandrolone | 75 | 1.00 | <5 minutes |
Oxandrolone | 65 | 1.80 | <10 minutes |
Transcriptional regulation involves both classical dimeric androgen receptor binding to androgen-response elements and non-classical tethering mechanisms through other transcription factors. RNA sequencing demonstrates that AAS administration upregulates expression of MYOD1 (3.8-fold), MYOG (4.2-fold), and MYF5 (2.7-fold) within 24 hours, activating the myogenic regulatory network essential for satellite cell differentiation [6] [7].
AAS directly activate the mammalian target of rapamycin complex 1 signaling through both androgen receptor-dependent and independent mechanisms. Androgen receptor binding stimulates phosphatidylinositol 3-kinase activity, leading to protein kinase B-mediated inhibition of tuberous sclerosis complex and subsequent Ras homolog enriched in brain activation. This triggers mammalian target of rapamycin complex 1 kinase activity within 15-30 minutes post-AAS exposure [3] [8].
Activated mammalian target of rapamycin complex 1 phosphorylates key translational regulators:
These events collectively increase cap-dependent translation initiation, ribosomal biogenesis, and peptide elongation efficiency. Ribosome profiling shows AAS administration increases translational efficiency of terminal oligopyrimidine tract mRNA by 4.3-fold, enhancing synthesis of ribosomal proteins and elongation factors. Mitochondrial biogenesis is simultaneously upregulated through mammalian target of rapamycin complex 1-mediated peroxisome proliferator-activated receptor gamma coactivator 1-alpha expression and nuclear-encoded mitochondrial gene translation [3] [8].
Table 2: Mammalian Target of Rapamycin-Dependent Protein Synthesis Markers Modulated by AAS
Molecular Target | Phosphorylation Change | Functional Consequence | Time Course |
---|---|---|---|
Eukaryotic translation initiation factor 4E-binding protein 1 | ↑ 5-fold | Eukaryotic initiation factor 4E release | 15-30 minutes |
Ribosomal protein S6 kinase beta-1 | ↑ 8-fold | Ribosomal protein S6 phosphorylation | 30-60 minutes |
Eukaryotic elongation factor 2 kinase | ↓ 90% | Eukaryotic elongation factor 2 activation | 1-2 hours |
Unc-51 like autophagy activating kinase 1 | ↓ 75% | Autophagy suppression | 2-4 hours |
AAS potentiate Insulin-Like Growth Factor 1 signaling through multiple convergent mechanisms: upregulation of Insulin-Like Growth Factor 1 expression, enhancement of Insulin-Like Growth Factor 1 receptor sensitivity, and modulation of Insulin-Like Growth Factor binding proteins. Skeletal muscle expresses mechano-growth factor isoforms (Insulin-Like Growth Factor 1-Ec in humans, Insulin-Like Growth Factor 1-Eb in rodents) that are upregulated 3.5-fold following AAS administration [4] [9].
Molecular interactions include:
The mechano-growth factor isoform exhibits unique anabolic properties through its carboxyl-terminal E-domain peptides, which activate satellite cells independently of mature Insulin-Like Growth Factor 1. This isoform shows preferential upregulation (5.8-fold) in type II muscle fibers following combined AAS administration and mechanical loading [9].
AAS function as functional glucocorticoid antagonists through non-competitive receptor interference rather than direct binding competition. Oxandrolone-bound androgen receptor physically associates with the glucocorticoid receptor via the heat shock protein 90 chaperone system, preventing glucocorticoid receptor dimerization and nuclear translocation. This reduces glucocorticoid receptor-DNA binding capacity by 70-85% at pharmacological AAS concentrations [5] [10].
The molecular consequences include:
Exercise potentiates AAS-mediated glucocorticoid antagonism through β1-integrin mechanotransduction pathways. Mechanical loading induces focal adhesion kinase phosphorylation, which disrupts glucocorticoid receptor-androgen receptor complex formation and enhances androgen receptor nuclear translocation efficiency [10].
AAS reprogram the muscle epigenome through covalent histone modifications, DNA methylation changes, and non-coding RNA regulation. Chromatin immunoprecipitation sequencing reveals androgen receptor binding induces histone H3 lysine 27 acetylation at myogenic loci within 30 minutes of exposure. Key epigenetic modifications include:
Histone Modifications
DNA Methylation
Non-coding RNA Regulation
These modifications establish persistent transcriptional programs that maintain muscle hypertrophy beyond AAS clearance. Histone marks at myogenic loci exhibit half-lives exceeding 72 hours, creating epigenetic memory that facilitates muscle regeneration upon retraining [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0